N-((3-Chloropyrazin-2-YL)methyl)cyclopropanamine hydrochloride
Overview
Description
N-((3-Chloropyrazin-2-YL)methyl)cyclopropanamine hydrochloride is a chemical compound with the molecular formula C8H11Cl2N3. It is known for its unique structure, which includes a pyrazine ring substituted with a chlorine atom and a cyclopropane ring attached to an amine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-Chloropyrazin-2-YL)methyl)cyclopropanamine hydrochloride typically involves the following steps:
Formation of the Pyrazine Intermediate: The starting material, 3-chloropyrazine, is reacted with formaldehyde and an amine to form the intermediate 3-chloropyrazin-2-ylmethylamine.
Cyclopropanation: The intermediate is then subjected to cyclopropanation using a suitable cyclopropane precursor under acidic conditions to yield the desired product.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product, often employing optimized reaction conditions and purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-((3-Chloropyrazin-2-YL)methyl)cyclopropanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyrazine ring to a dihydropyrazine derivative.
Substitution: The chlorine atom on the pyrazine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: N-oxides of the pyrazine ring.
Reduction: Dihydropyrazine derivatives.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
N-((3-Chloropyrazin-2-YL)methyl)cyclopropanamine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of N-((3-Chloropyrazin-2-YL)methyl)cyclopropanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- N-((3-Bromopyrazin-2-YL)methyl)cyclopropanamine hydrochloride
- N-((3-Fluoropyrazin-2-YL)methyl)cyclopropanamine hydrochloride
- N-((3-Methylpyrazin-2-YL)methyl)cyclopropanamine hydrochloride
Uniqueness
N-((3-Chloropyrazin-2-YL)methyl)cyclopropanamine hydrochloride is unique due to the presence of the chlorine atom on the pyrazine ring, which can influence its reactivity and interaction with biological targets. This makes it distinct from its bromine, fluorine, and methyl-substituted counterparts .
Properties
IUPAC Name |
N-[(3-chloropyrazin-2-yl)methyl]cyclopropanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3.ClH/c9-8-7(10-3-4-11-8)5-12-6-1-2-6;/h3-4,6,12H,1-2,5H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTLAEPBLVQXNTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=NC=CN=C2Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40725508 | |
Record name | N-[(3-Chloropyrazin-2-yl)methyl]cyclopropanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40725508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1289387-53-6 | |
Record name | N-[(3-Chloropyrazin-2-yl)methyl]cyclopropanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40725508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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